molecular formula C18H18N2OS B15104936 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B15104936
M. Wt: 310.4 g/mol
InChI Key: PHAYKKPFVYFJKN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is an organic compound that features a benzothiazole ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride, followed by the introduction of the phenylethyl group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetamide
  • 3-(1,3-Benzothiazol-2-yl)propanoic acid
  • N-(2-Phenylethyl)benzamide

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to the combination of the benzothiazole ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C18H18N2OS/c21-17(19-13-12-14-6-2-1-3-7-14)10-11-18-20-15-8-4-5-9-16(15)22-18/h1-9H,10-13H2,(H,19,21)

InChI Key

PHAYKKPFVYFJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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